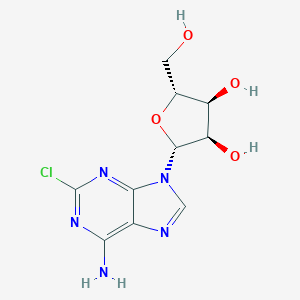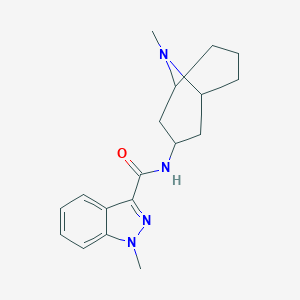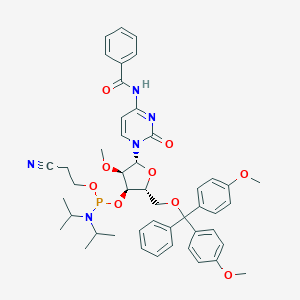
1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and related compounds often involves the condensation of β-keto acids or their derivatives with hydrazines. For example, the synthesis of similar compounds involves refluxing β-benzoylpropionic acid with carbohydrazide in the presence of sodium acetate in absolute ethanol, showcasing a common strategy for synthesizing dihydropyridazine derivatives through condensation reactions under specific conditions (Mishra et al., 2010).
Molecular Structure Analysis
The molecular structure of dihydropyridazine derivatives is characterized by spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical methods provide detailed insights into the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the compound. The establishment of the structure through these techniques is crucial for understanding the compound's reactivity and properties (Mishra et al., 2010).
Chemical Reactions and Properties
Dihydropyridazine compounds undergo various chemical reactions, including cycloadditions, condensations, and transformations leading to diverse derivatives with potential biological activities. Their reactivity is often explored to synthesize novel compounds with antibacterial properties or to serve as intermediates in the synthesis of more complex molecules. For instance, derivatives of dihydropyridazine have shown interesting antibacterial activity against both gram-positive and gram-negative organisms, highlighting the chemical versatility of this class (Nagawade et al., 2005).
Applications De Recherche Scientifique
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a biomass-derived compound, serves as a versatile chemical precursor in drug synthesis due to its carbonyl and carboxyl functional groups. It is used directly in synthesizing drugs and related derivatives for drug synthesis, such as paclitaxel (PTX)-LEV and polymer-betulinic acid (BA)-LEV after amidation. LEV derivatives can act as linkers in pharmaceutical intermediates or modify chemical reagents, facilitating the synthesis of medicinally active functional groups and reducing synthesis costs (Zhang et al., 2021).
Natural Neo Acids and Alkanes in Biological Activities
Over 260 naturally occurring neo fatty acids and neo alkanes, along with their derivatives, demonstrate various biological activities. These compounds, isolated from diverse biological sources, show potential as antioxidants, and have anticancer, antimicrobial, and antibacterial properties. Certain synthetic compounds with a tertiary butyl group(s) also exhibit high biological activity. Neo fatty acid derivatives find applications in cosmetics, agronomy, and pharmaceutical industries, showcasing the potential of structural derivatives in enhancing biological activities (Dembitsky, 2006).
Oxadiazole Derivatives in Metal-Ion Sensing
Oxadiazole scaffolds, particularly 1,3,4-oxadiazole derivatives, are notable for their broad range of applications in pharmacology, polymers, and organic electronics. These compounds are valuable building blocks for developing chemosensors due to their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites. They have been explored for selective metal-ion sensing, highlighting their utility in environmental monitoring and analytical chemistry (Sharma et al., 2022).
Propriétés
IUPAC Name |
1-butyl-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)5-4-7(10-11)9(13)14/h4-5H,2-3,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLRCBYUYKMLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365730 |
Source


|
| Record name | 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
CAS RN |
103854-71-3 |
Source


|
| Record name | 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)









